2-phenoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)acetamide
Description
2-Phenoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)acetamide is a heterocyclic compound featuring a phenoxy-acetamide moiety linked to a methyl-substituted imidazo[2,1-b]thiazole scaffold. The imidazo[2,1-b]thiazole core is a bicyclic system known for its pharmacological relevance, including anti-inflammatory, anticancer, and enzyme-inhibitory activities . The phenyl substituent at the 6-position of the imidazo[2,1-b]thiazole ring and the phenoxy group on the acetamide side chain are critical for modulating solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
2-phenoxy-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-18(14-25-16-9-5-2-6-10-16)21-13-17-19(15-7-3-1-4-8-15)22-20-23(17)11-12-26-20/h1-10H,11-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFHRGJURGHESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)COC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)acetamide typically involves a multi-step process. One common method includes the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone with phenoxyacetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions in an organic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-phenoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Industry: Employed in the development of new materials with specific properties, such as liquid crystals and sensors
Mechanism of Action
The mechanism of action of 2-phenoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The imidazo[2,1-b]thiazole scaffold is highly tunable, with substitutions at the 5-, 6-, and 2-positions significantly altering physicochemical and biological properties. Key analogs and their structural features are summarized below:
*LogP values estimated using fragment-based methods or experimental data from analogs.
Anti-Inflammatory Activity
- Compound 6a (COX-2 inhibitor): Exhibits potent COX-2 inhibition (IC₅₀ = 0.08 µM) with a selectivity index of 313.7 over COX-1. The dimethylamine substituent at C5 enhances selectivity .
- Levamisole: Lacks COX-2 activity but shows immunomodulatory effects in cancer therapy .
Enzyme Inhibition
- 12i and related triazole-acetamide derivatives: Tested for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, with IC₅₀ values in the micromolar range. The triazole-hydroxylpropyl group in 12i improves solubility but reduces potency compared to bulkier substituents .
Anticancer Activity
- Bis-imidazothiazole hybrids (e.g., compound 9 ): Demonstrate inhibitory activity against FtsZ, a bacterial cell-division protein, with IC₅₀ values <10 µM. The chloro substituents enhance hydrophobic interactions .
Structural Insights from Docking Studies
- Analogs like 9c () show binding to enzyme active sites via π-π stacking (phenyl groups) and hydrogen bonding (acetamide carbonyl) .
Key Research Findings
Substituent Effects :
- Electron-withdrawing groups (e.g., bromo, chloro) at the aryl positions enhance metabolic stability but may reduce solubility .
- Bulky substituents (e.g., triazole rings) improve target affinity but require balancing with logP to maintain bioavailability .
Scaffold Flexibility :
- The imidazo[2,1-b]thiazole core tolerates diverse modifications, enabling optimization for specific targets (e.g., COX-2 vs. IDO1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
